Methyl 4-nitrophenyl hexylphosphonate

Description

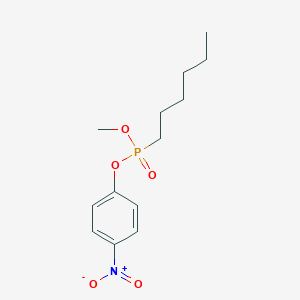

Methyl 4-nitrophenyl hexylphosphonate (C₁₃H₂₀NO₅P, molecular weight ~301.26 g/mol) is an organophosphorus compound featuring a phosphonate core esterified with methyl, 4-nitrophenyl, and hexyl groups. This compound is primarily studied for its biochemical interactions, particularly in enzyme inhibition and structural crystallography. Its 4-nitrophenyl moiety contributes to electron-withdrawing properties, enhancing reactivity in nucleophilic environments, while the hexyl chain modulates hydrophobicity. Key applications include its use as a ligand in hydrolase studies, where it binds to catalytic sites of enzymes like EH7, providing insights into molecular recognition and inhibition mechanisms .

Structure

2D Structure

Properties

IUPAC Name |

1-[hexyl(methoxy)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20NO5P/c1-3-4-5-6-11-20(17,18-2)19-13-9-7-12(8-10-13)14(15)16/h7-10H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJQAOXPKANPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710237 | |

| Record name | Methyl 4-nitrophenyl hexylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259827-72-0 | |

| Record name | Methyl 4-nitrophenyl hexylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 4-nitrophenyl hexylphosphonate (MNPHP) is a compound that has garnered attention for its biological activity, particularly in the context of enzymatic inhibition and substrate specificity. This article explores the compound's interactions with various enzymes, its synthetic pathways, and its potential applications in biochemical research.

Overview of this compound

MNPHP is a phosphonate ester known for its role as a lipase suicide inhibitor . Its structure consists of a methyl group, a nitrophenyl moiety, and a hexyl phosphonate backbone, which contributes to its reactivity and specificity towards certain enzymes.

Lipase Inhibition

MNPHP has been identified as an effective inhibitor of lipases, which are crucial enzymes involved in lipid metabolism. It functions by irreversibly binding to the active site of lipases, thereby preventing substrate hydrolysis. This property makes it valuable for studying lipase activity in complex protein mixtures.

- Mechanism of Action : MNPHP binds covalently to the serine residue at the active site of lipases, leading to a loss of enzymatic function. This mechanism is characteristic of suicide inhibitors, which form a stable enzyme-inhibitor complex that cannot be reversed.

Case Studies on Lipase Activity

- Study on Pancreatic Lipase : MNPHP demonstrated strong inhibition of pancreatic lipase activity. The study revealed that the compound effectively reduced the hydrolysis rate of triglycerides, indicating its potential use in managing lipid-related disorders .

- EUCODIS Research : Research conducted by EUCODIS highlighted MNPHP's role in determining lipase and hydrolase activity through active site titration experiments. The compound was shown to be effective even in complex mixtures, underscoring its utility in biochemical assays .

Synthetic Pathways

MNPHP can be synthesized through selective esterification processes involving phosphonic acids. The synthesis typically involves:

- Starting Materials : Phosphonic acids and alkoxy group donors.

- Reaction Conditions : Conducted in solvents like methyl tert-butyl ether at controlled temperatures.

- Yield and Selectivity : High yields for monoesterification have been reported, with selectivity towards desired products being a significant advantage .

Enzyme Specificity and Activity

The specificity of MNPHP as an inhibitor has been further elucidated through structural studies. For instance, crystal structures of related esterases have shown that variations in the enzyme's active site can affect how well compounds like MNPHP bind and inhibit activity.

| Enzyme | Specific Activity (units/g) | Substrate Hydrolyzed |

|---|---|---|

| EH7 | 1220 ± 52 | Mycotoxin T-2 |

| EH7 | 2918 ± 12 | Glyceryl tripripionate |

These findings indicate that MNPHP can serve as a model compound for studying enzyme kinetics and substrate specificity across various classes of hydrolases .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-nitrophenyl hexylphosphonate is recognized as a lipase suicide inhibitor , which allows for the determination of lipase and hydrolase activities in complex protein mixtures. This property is crucial for studying metabolic pathways and enzyme kinetics in biochemical research .

Case Study: Enzyme Inhibition

In studies involving enzyme kinetics, this compound has been shown to effectively inhibit certain phosphatases by mimicking phosphate groups. This inhibition mechanism aids researchers in probing enzyme functions and developing potential therapeutic agents.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations. It can react with different nucleophiles, leading to the formation of numerous derivatives that are useful in synthesizing more complex molecules.

Synthesis Methodology

The synthesis typically involves the reaction of hexyl phosphonic dichloride with 4-nitrophenol in the presence of a base. This method can be scaled up for industrial applications using continuous flow reactors and advanced purification techniques such as column chromatography.

Analytical Chemistry

This compound has applications in analytical chemistry, particularly in environmental testing and bioluminescence experiments. Its ability to interact with biological systems makes it a useful tool for detecting specific enzyme activities and assessing environmental samples .

Biological Research

Research indicates that this compound can effectively inhibit certain enzymes by mimicking phosphate groups, allowing it to bind to active sites of enzymes like phosphatases. This binding capability is significant for studying enzyme functions and developing potential therapeutic agents.

Case Study: Therapeutic Potential

In biochemical assays designed to study enzyme kinetics, this compound has been utilized as a model compound to explore enzyme-substrate interactions, providing insights into drug design and development strategies .

Chemical Reactions Analysis

Hydrolysis and Stability

Methyl 4-nitrophenyl hexylphosphonate undergoes hydrolysis under alkaline conditions, releasing 4-nitrophenol. Kinetic studies reveal:

-

Rate Constant : Hydrolysis at pH 8.0 occurs with a half-life of 12.5 hours .

-

Pathway : The phosphonate ester bond cleaves via nucleophilic attack by hydroxide ions, forming hexyl(methoxy)phosphinic acid and 4-nitrophenolate.

Enzyme Inhibition Mechanisms

The compound acts as a suicide inhibitor for serine hydrolases, including lipases and esterases. Key findings include:

Covalent Binding to Enzymes

-

Target Residue : The catalytic serine (Ser⁷⁷ in Pseudomonas taiwanensis esterase) forms a stable tetrahedral adduct with the phosphonate group .

-

Inactivation Efficiency : Complete inhibition of P. taiwanensis esterase occurs within 10 minutes at 25°C .

Substrate Specificity

Comparative activity data for hydrolases (Table 2) :

| Enzyme | Substrate | Specific Activity (units/g) |

|---|---|---|

| EH7 | Mycotoxin T-2 | 1220 ± 52 |

| EH7 | Glyceryl tripripionate | 2918 ± 12 |

This compound’s hexyl chain enhances binding to hydrophobic active sites, explaining its potency against lipid-metabolizing enzymes .

Stability Under Industrial Conditions

Process optimization studies show:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Methyl 4-Nitrophenyl Hexylphosphonate and Analogous Compounds

Key Observations :

- Alkyl Chain Impact : Increasing alkyl chain length (methyl → octyl) correlates with higher hydrophobicity (logP) and reduced aqueous solubility.

- Crystallographic Effects : Longer chains (e.g., octyl) increase unit cell volume in enzyme-ligand complexes, suggesting enhanced hydrophobic packing within binding pockets .

Herbicidal Activity

Compounds containing the 4-nitrophenyl group exhibit moderate herbicidal activity against dicotyledonous plants like rape but show weak efficacy against monocots like barnyard grass. This trend is consistent across analogs, irrespective of the alkyl ester group (Table 2) .

Table 2: Herbicidal Activity of 4-Nitrophenyl-Containing Phosphonates

| Target Organism | Activity Level | Notes |

|---|---|---|

| Rape | Moderate | Varies with substituents (e.g., R = butyl enhances activity) |

| Barnyard Grass | Weak | Consistently low across analogs |

Enzyme Inhibition

This compound and its octyl analog were studied in complex with the hydrolase EH6. The octyl derivative exhibits stronger binding affinity due to enhanced hydrophobic interactions, as evidenced by crystallographic

Table 3: Crystallographic Parameters of EH7-Ligand Complexes

| Ligand | Space Group | Resolution (Å) | Unit Cell Volume (ų) |

|---|---|---|---|

| This compound | P43212 | 2.65 | 345,600 |

| Octyl 4-nitrophenyl hexylphosphonate | P43212 | 2.92 | 358,200 |

Insights from Crystallographic Studies

Structural analyses reveal that this compound binds to EH7 via hydrogen bonding between its nitro group and active-site residues (e.g., Tyr¹⁵⁰), while the hexyl chain occupies a hydrophobic subpocket. In contrast, the octyl analog’s longer alkyl group extends deeper into this subpocket, stabilizing the complex through van der Waals interactions . These findings underscore the role of alkyl chain length in tuning ligand-enzyme interactions.

Preparation Methods

Starting Materials and Reagents

- Phosphonic dichloride derivative : Hexylphosphonic dichloride or related substituted phosphonic dichlorides.

- Alcohol moiety : Methanol or other appropriate alcohols for methyl substitution.

- 4-Nitrophenol : The aromatic phenol providing the nitrophenyl group.

- Base : Triethylamine or similar bases to scavenge hydrochloric acid formed during the reaction.

- Solvent : Acetonitrile (MeCN) or other polar aprotic solvents.

Stepwise Synthesis

Formation of Monoalkyl Phosphonochloridate Intermediate

A solution of hexylphosphonic dichloride is reacted with methanol in the presence of triethylamine at low temperatures (0–5 °C) to form the methyl hexylphosphonochloridate intermediate. This step requires stirring under an inert atmosphere to prevent moisture interference.Addition of 4-Nitrophenol

After confirming the formation of the intermediate (e.g., by TLC), 4-nitrophenol and additional triethylamine are added slowly at 0–5 °C. The mixture is then stirred at low temperature followed by room temperature to complete the substitution, yielding this compound.Workup and Purification

The reaction mixture is quenched with aqueous acid (e.g., 1 M HCl), extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by silica gel column chromatography using hexane/ethyl acetate gradients to separate diastereomers if present.

Critical Parameters and Observations

- Order of Addition : The addition of the alcohol moiety (methanol) to the phosphonic dichloride must precede the addition of 4-nitrophenol. Reversing this order results in reaction failure due to steric hindrance affecting nucleophilic attack.

- Temperature Control : Maintaining low temperatures during additions minimizes side reactions and decomposition.

- Purification : Diastereomeric mixtures are common and can be separated by conventional chromatography.

- Yields : Reported yields vary but are generally moderate (20–30%) after purification, reflecting the sensitivity of the reaction conditions.

Comparative Table of Key Reaction Conditions and Outcomes

| Step | Reagents & Conditions | Observations | Yield (%) |

|---|---|---|---|

| Formation of phosphonochloridate | Hexylphosphonic dichloride + Methanol + Et3N, 0–5 °C, MeCN | Intermediate formation confirmed by TLC | Not isolated separately |

| Substitution with 4-nitrophenol | 4-Nitrophenol + Et3N, 0–5 °C then RT, MeCN | Critical order; reaction proceeds smoothly | 20–30% after purification |

| Workup and purification | Aqueous HCl quench, EtOAc extraction, silica gel chromatography | Separation of diastereomers possible | Purified product |

Supporting Research Findings

- The synthesis method aligns with protocols used for related phosphonate esters designed as enzyme inhibitors or pesticide mimetics, as described in studies targeting pyrethrin biosynthesis enzymes.

- Structural studies involving this compound complexes with hydrolase enzymes have confirmed the compound’s successful synthesis and purity, supporting the robustness of the preparation method.

- Advanced synthetic routes involving phosphonate intermediates and aromatic amine substitutions provide complementary pathways but are more complex and less direct compared to the described method.

Q & A

Q. How can this compound be adapted for studying non-hydrolase enzymes?

- Methodological Answer : Explore its utility in serine/threonine kinase assays by modifying the phosphonate group to mimic ATP analogs. Computational modeling (DFT) can guide synthetic modifications to enhance compatibility with diverse enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.